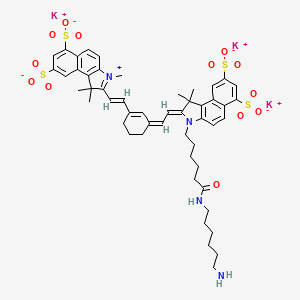
Boc-Lys-PEG8-N-bis(D-glucose)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-Lys-PEG8-N-bis(D-glucose) is a compound used primarily as a drug linker in the synthesis of antibody-drug conjugates (ADCs). This compound is derived from patent WO2023280227A2 and is known for its role in enhancing the delivery and efficacy of therapeutic agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-Lys-PEG8-N-bis(D-glucose) involves multiple steps, starting with the protection of lysine and glucose moieties. The polyethylene glycol (PEG) chain is then introduced to link these protected groups. The final step involves the deprotection of the lysine and glucose to yield the desired compound .
Industrial Production Methods
Industrial production of Boc-Lys-PEG8-N-bis(D-glucose) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Custom synthesis services are often employed to meet specific research and development needs .
Análisis De Reacciones Químicas
Types of Reactions
Boc-Lys-PEG8-N-bis(D-glucose) undergoes various chemical reactions, including:
Substitution Reactions: Commonly used in the conjugation process with antibodies.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to release the active drug
Common Reagents and Conditions
Substitution Reactions: Typically involve reagents like N-hydroxysuccinimide (NHS) esters and carbodiimides.
Hydrolysis: Conditions include acidic or basic environments to facilitate the release of the active drug
Major Products Formed
The major products formed from these reactions are the active drug molecules and the cleaved linker, which can be further analyzed for their efficacy and stability .
Aplicaciones Científicas De Investigación
Boc-Lys-PEG8-N-bis(D-glucose) has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex molecules and drug delivery systems.
Biology: Facilitates targeted drug delivery in cellular and molecular biology studies.
Medicine: Integral in the development of ADCs for cancer therapy and other diseases.
Industry: Employed in the production of high-purity pharmaceutical compounds
Mecanismo De Acción
The mechanism of action of Boc-Lys-PEG8-N-bis(D-glucose) involves its role as a drug linker. It facilitates the targeted delivery of therapeutic agents by conjugating with antibodies. The compound ensures the stability and solubility of the drug, allowing it to reach the target cells effectively. Upon reaching the target, the linker undergoes hydrolysis, releasing the active drug to exert its therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Boc-Lys-PEG4-N-bis(D-glucose): Similar structure but with a shorter PEG chain.
Boc-Lys-PEG12-N-bis(D-glucose): Similar structure but with a longer PEG chain.
Boc-Lys-PEG8-N-bis(D-mannose): Similar structure but with mannose instead of glucose
Uniqueness
Boc-Lys-PEG8-N-bis(D-glucose) is unique due to its optimal PEG chain length, which provides a balance between solubility and stability. This makes it highly effective in the synthesis of ADCs, offering improved therapeutic outcomes .
Propiedades
Fórmula molecular |
C42H83N3O23 |
|---|---|
Peso molecular |
998.1 g/mol |
Nombre IUPAC |
(2S)-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[bis[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid |
InChI |
InChI=1S/C42H83N3O23/c1-42(2,3)68-41(59)44-30(40(57)58)6-4-5-8-43-35(52)7-10-60-12-14-62-16-18-64-20-22-66-24-25-67-23-21-65-19-17-63-15-13-61-11-9-45(26-31(48)36(53)38(55)33(50)28-46)27-32(49)37(54)39(56)34(51)29-47/h30-34,36-39,46-51,53-56H,4-29H2,1-3H3,(H,43,52)(H,44,59)(H,57,58)/t30-,31-,32-,33+,34+,36+,37+,38+,39+/m0/s1 |
Clave InChI |
BQBXNGQKGVUVCP-KWZNFLCOSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N[C@@H](CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)C(=O)O |
SMILES canónico |
CC(C)(C)OC(=O)NC(CCCCNC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCN(CC(C(C(C(CO)O)O)O)O)CC(C(C(C(CO)O)O)O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3S)-4-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3R)-3-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-[(2S)-2-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S,3S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-5-carbamimidamido-1-[[(2S)-1,4-diamino-1,4-dioxobutan-2-yl]amino]-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-6-amino-1-oxohexan-2-yl]amino]-3-[[(2S)-2-amino-3-methylbutanoyl]amino]-4-oxobutanoic acid](/img/structure/B12389843.png)

![2-[2-(5-Bromo-2-methoxyphenyl)ethyl]-N-[N\'-[(1-ethylpiperidin-4-yl)methyl]carbamimidoyl]-3-fluorobenzamide](/img/structure/B12389849.png)
![N-[4-[2-amino-5-(2,6-dimethylpyridin-4-yl)pyridin-3-yl]phenyl]-4-[(3-fluoro-1-bicyclo[1.1.1]pentanyl)methylamino]-1-(4-fluorophenyl)-2-oxopyridine-3-carboxamide](/img/structure/B12389858.png)






